An In-depth Technical Guide to 16α-Hydroxyprednisolone: Chemical Properties and Structure
An In-depth Technical Guide to 16α-Hydroxyprednisolone: Chemical Properties and Structure
This guide provides a comprehensive technical overview of 16α-Hydroxyprednisolone, a key steroidal compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural features, and analytical methodologies pertinent to its application in pharmaceutical research and development. 16α-Hydroxyprednisolone is a glucocorticoid and a significant metabolite of Budesonide, a potent anti-inflammatory corticosteroid.[1] It also serves as a critical intermediate in the synthesis of other corticosteroids like Budesonide and Ciclesonide.[2]
Chemical Identity and Structure
16α-Hydroxyprednisolone is a hydroxylated derivative of prednisolone, characterized by a pregnane steroid nucleus.[3] Its systematic IUPAC name is (8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one.[1][4]
The structure features a polycyclic framework with key functional groups that dictate its chemical behavior and biological activity:
-
A-ring: Contains α,β-unsaturated ketone functionality (a pregna-1,4-diene-3-one system), which is crucial for glucocorticoid receptor binding.
-
B, C, D-rings: Form the rigid steroid backbone.
-
Substituents:
-
An 11β-hydroxyl group.
-
A 16α-hydroxyl group, which defines this specific molecule.
-
A 17α-hydroxyl group.
-
A dihydroxyacetone side chain at C-17 (a 17-glycolyl group).
-
The stereochemistry, particularly at the C-16 position, is critical. The 'α' designation indicates the hydroxyl group projects below the plane of the steroid ring, a configuration that significantly influences the molecule's interaction with metabolic enzymes and receptors.
Physicochemical Properties
The physical and chemical properties of 16α-Hydroxyprednisolone are fundamental to its handling, formulation, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 13951-70-7 | [1][4][5][6] |
| Molecular Formula | C₂₁H₂₈O₆ | [1][4][5][6] |
| Molecular Weight | 376.44 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [3][7][8] |
| Melting Point | 229-231°C; >211°C (decomposes); 235-238°C | [7][8][] |
| Solubility | Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL). Sparingly soluble in water. | [6][7] |
| UV λmax | 243 nm | [6] |
Note: Reported melting points vary slightly between sources, which is common for complex organic molecules and can depend on the experimental method and purity.
Spectroscopic and Analytical Characterization
Accurate identification and quantification require robust analytical techniques. The causality behind choosing a specific method lies in its ability to resolve and detect the analyte with high specificity and sensitivity, which is paramount in pharmaceutical quality control.
3.1. Spectroscopic Data While comprehensive public spectral databases for 16α-Hydroxyprednisolone are limited, the expected spectral features can be inferred from its structure and data on similar corticosteroids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the steroid backbone, including vinyl protons in the A-ring, multiple overlapping signals for the aliphatic protons of the B, C, and D rings, and distinct signals for the two methyl groups. The protons on carbons bearing hydroxyl groups would appear as downfield multiplets.
-
¹³C NMR: Would display 21 distinct carbon signals, with the carbonyl carbons (C-3 and C-20) appearing significantly downfield (~180-210 ppm). Carbons attached to hydroxyl groups (C-11, C-16, C-17, C-21) would resonate in the 60-90 ppm range.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of principal functional groups:
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A broad band around 3400 cm⁻¹ for the O-H stretching of the multiple hydroxyl groups.
-
A strong absorption band around 1710-1730 cm⁻¹ for the C=O stretching of the C-20 ketone.
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A band around 1660 cm⁻¹ for the C=O stretching of the α,β-unsaturated ketone in the A-ring.
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Signals at ~1620 cm⁻¹ and ~1600 cm⁻¹ corresponding to C=C stretching.
-
-
Mass Spectrometry (MS): The exact mass is 376.1886 Da.[1] Electron impact (EI) or electrospray ionization (ESI) would reveal the molecular ion peak and characteristic fragmentation patterns, often involving the loss of water molecules from the hydroxyl groups and cleavage of the C17-C20 bond.
3.2. Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of corticosteroids due to its high resolution, sensitivity, and specificity.[10]
Rationale for Method Selection: Reversed-phase HPLC (RP-HPLC) is the preferred mode because it effectively separates moderately polar compounds like corticosteroids based on their hydrophobicity. A C18 stationary phase provides excellent retention and selectivity. UV detection is ideal as the conjugated π-system of the α,β-unsaturated ketone in the A-ring provides a strong chromophore, allowing for sensitive detection around 240-254 nm.[6][10][11]
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol describes a self-validating system for the determination of 16α-Hydroxyprednisolone purity. The inclusion of a system suitability test ensures the chromatographic system is performing adequately before sample analysis, a key aspect of trustworthy data generation.
Objective: To determine the purity of a 16α-Hydroxyprednisolone sample by assessing the main peak area relative to the total peak area.
Materials:
-
HPLC system with UV Detector
-
Inertsil® ODS-3V column (250 x 4.6 mm, 5 µm) or equivalent C18 column[12]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
16α-Hydroxyprednisolone reference standard and sample
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water. A gradient elution is often used for separating related substances.[12]
-
Example Gradient: Start with 35% Acetonitrile, hold for 10 min, ramp to 60% Acetonitrile over 1 min, hold for 5 min, then return to initial conditions.[12]
-
-
Column Temperature: 40 °C[12]
-
Detection Wavelength: 243 nm[6]
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of 16α-Hydroxyprednisolone reference standard and dissolve in a 1:1 acetonitrile/water mixture to make a 100 mL solution (concentration ~100 µg/mL).
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.
-
This step validates that the system is providing precise and reproducible results.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram for the sample injection, excluding any peaks from the blank.
-
Calculate the purity by dividing the area of the main 16α-Hydroxyprednisolone peak by the total area of all peaks and multiplying by 100.
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol, from initial setup to final data interpretation.
Caption: Workflow for RP-HPLC Purity Analysis.
Chemical Synthesis and Stability
16α-Hydroxyprednisolone is often synthesized from other commercially available corticosteroids.[13] One common pathway starts from prednisone acetate and involves multiple steps including esterification, reduction, and oxidation.[13] Another approach involves the microbial hydroxylation of prednisolone, using specific fungi to introduce the hydroxyl group at the 16α position with high selectivity.[3] Understanding the synthetic route is crucial for identifying potential process-related impurities.
The compound is stable under recommended storage conditions (2-8°C, protected from light).[5][7] Degradation can occur through oxidation, hydrolysis of ester impurities, or rearrangement, particularly under harsh pH or temperature conditions. Stability-indicating methods, typically using HPLC, are essential to monitor its integrity over time.
Conclusion
16α-Hydroxyprednisolone is a steroid of significant pharmaceutical interest. Its chemical structure, defined by the specific stereochemistry of its hydroxyl groups, dictates its physicochemical properties and biological function. A thorough understanding of these properties, combined with robust analytical methods like the RP-HPLC protocol detailed herein, is essential for its effective use in research, development, and quality control. The provided methodologies and data serve as a foundational guide for scientists working with this important compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11047056, 16alpha-Hydroxyprednisolone. Retrieved from [Link]
-
Axplora. (n.d.). 16α-Hydroxyprednisolone. Retrieved from [Link]
-
ChemBK. (n.d.). 16-Alpha-hydroxy prednisolone | CAS 13951-70-7. Retrieved from [Link]
-
Protheragen. (n.d.). 16alpha-Hydroxyprednisolone | CAS 13951-70-7. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separating Corticosteroids. Retrieved from [Link]
-
Karger Publishers. (n.d.). High-Performance Liquid Chromatographic (HPLC) Separation and Quantitation of Endogenous Glucocorticoids. Retrieved from [Link]
-
ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]
-
Acta Chromatographica. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. axplora.com [axplora.com]
- 3. Page loading... [guidechem.com]
- 4. 16alpha-Hydroxyprednisolone | C21H28O6 | CID 11047056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chembk.com [chembk.com]
- 8. 16alpha-Hydroxyprednisolone - Protheragen [protheragen.ai]
- 10. karger.com [karger.com]
- 11. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 12. akjournals.com [akjournals.com]
- 13. benchchem.com [benchchem.com]
